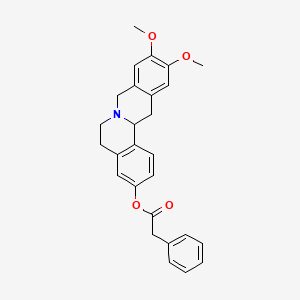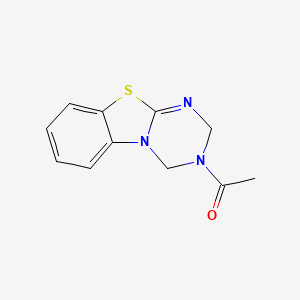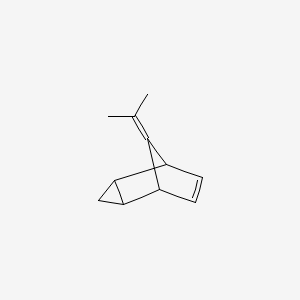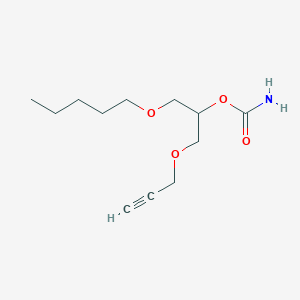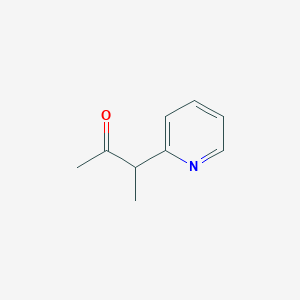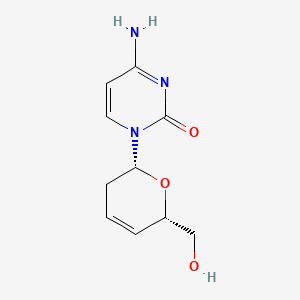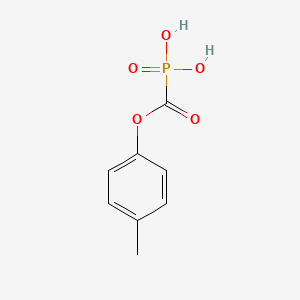
Phosphinecarboxylic acid, dihydroxy-, 4-methylphenyl ester, oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphinecarboxylic acid, dihydroxy-, 4-methylphenyl ester, oxide is a chemical compound with the molecular formula C8H9O5P It is known for its unique structure, which includes a phosphine oxide group and a 4-methylphenyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphinecarboxylic acid, dihydroxy-, 4-methylphenyl ester, oxide typically involves the esterification of phosphinecarboxylic acid with 4-methylphenol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of this compound on a large scale.
Análisis De Reacciones Químicas
Types of Reactions
Phosphinecarboxylic acid, dihydroxy-, 4-methylphenyl ester, oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides, which are valuable intermediates in organic synthesis.
Reduction: Reduction reactions can convert the phosphine oxide group back to a phosphine group.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ester group.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted esters and amides.
Aplicaciones Científicas De Investigación
Phosphinecarboxylic acid, dihydroxy-, 4-methylphenyl ester, oxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine oxides and related compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a component in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which phosphinecarboxylic acid, dihydroxy-, 4-methylphenyl ester, oxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphine oxide group can act as a ligand, binding to metal ions and influencing catalytic activity. Additionally, the ester group can undergo hydrolysis, releasing active compounds that interact with biological pathways.
Comparación Con Compuestos Similares
Phosphinecarboxylic acid, dihydroxy-, 4-methylphenyl ester, oxide can be compared to other similar compounds, such as:
Phosphinecarboxylic acid, dimethoxy-, 4-methylphenyl ester, oxide: This compound has methoxy groups instead of hydroxy groups, leading to different reactivity and applications.
Phosphinecarboxylic acid, diethoxy-, 4-methoxyphenyl ester, oxide: The presence of ethoxy groups and a methoxyphenyl ester group results in distinct chemical properties and uses.
Propiedades
Número CAS |
74270-37-4 |
|---|---|
Fórmula molecular |
C8H9O5P |
Peso molecular |
216.13 g/mol |
Nombre IUPAC |
(4-methylphenoxy)carbonylphosphonic acid |
InChI |
InChI=1S/C8H9O5P/c1-6-2-4-7(5-3-6)13-8(9)14(10,11)12/h2-5H,1H3,(H2,10,11,12) |
Clave InChI |
OPEPIMRGZUJTBS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OC(=O)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


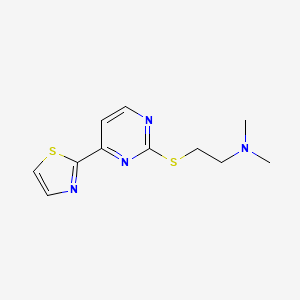

![1-(2,3-Dihydropyrrolo[3,2-b]quinolin-1-yl)ethanone](/img/structure/B12791489.png)


